molecular formula C21H14N2O2S B5347390 2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole

2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole

Cat. No. B5347390
M. Wt: 358.4 g/mol
InChI Key: WKCCWNAAUUPFDO-JXAWBTAJSA-N
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Description

2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole is a chemical compound that has been the subject of scientific research for its potential applications in various fields, including medicine and materials science. Also known as NBTh, this molecule is a member of the benzothiazole family, which has been extensively studied due to its diverse biological and chemical properties.

Mechanism of Action

The mechanism of action of NBTh in its various applications is not fully understood. However, it is believed that NBTh exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of the caspase pathway. NBTh is also believed to act as a fluorescent probe by binding to metal ions and undergoing a conformational change that results in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBTh are not well characterized. However, it has been shown to be non-toxic to normal cells in vitro, suggesting that it may have a favorable safety profile for use in various applications.

Advantages and Limitations for Lab Experiments

The advantages of NBTh for use in lab experiments include its ease of synthesis, high purity, and diverse chemical and biological properties. However, limitations include its limited solubility in water and some organic solvents, which can make it difficult to work with in some applications.

Future Directions

There are many potential future directions for research on NBTh. In medicine, further studies are needed to determine the optimal conditions for the use of NBTh as an anticancer agent, including the development of more efficient delivery methods. In materials science, research is needed to explore the full potential of NBTh as a building block for the synthesis of novel organic materials with unique electronic and optical properties. Additionally, studies are needed to further characterize the biochemical and physiological effects of NBTh to better understand its potential applications in various fields.

Synthesis Methods

The synthesis of NBTh involves the condensation of 4-nitrobenzaldehyde and 2-phenylacetonitrile in the presence of ammonium acetate and glacial acetic acid. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of NBTh as a yellow crystalline powder with a melting point of 228-230°C.

Scientific Research Applications

NBTh has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, NBTh has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. NBTh has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples.
In materials science, NBTh has been studied for its potential as a photosensitizer in dye-sensitized solar cells. NBTh has also been investigated for its potential as a building block for the synthesis of novel organic materials with unique electronic and optical properties.

properties

IUPAC Name

2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-23(25)17-12-10-16(11-13-17)18(14-15-6-2-1-3-7-15)21-22-19-8-4-5-9-20(19)26-21/h1-14H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCCWNAAUUPFDO-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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